![molecular formula C14H24N2 B2748916 N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline CAS No. 932235-84-2](/img/structure/B2748916.png)
N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline
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Overview
Description
“N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline” is a chemical compound . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is an important precursor to dyes .
Synthesis Analysis
The synthesis of similar compounds like N,N-Dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows: C6H5NH2 + 2 CH3OH → C6H5N(CH3)2 + 2 H2O .Molecular Structure Analysis
The molecular formula of “N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline” is C14H24N2 . The average mass is 220.35376 Da .Chemical Reactions Analysis
Similar compounds like N,N-Dimethylaniline undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .Scientific Research Applications
Synthons for Heterocycles
N,N-dimethyl analogues, similar to the compound , have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These compounds have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Biological Interest
These N,N-dimethyl analogues have shown significant biological interest. They have been used to create a broad range of heterocyclic and fused heterocyclic derivatives, which have potential applications in the biomedical field .
Nonlinear Optical Properties
A Schiff base derivative, similar to the compound , was synthesized and characterized using spectroscopic analyses . This compound was found to exhibit significant nonlinear optical properties, which could have potential applications in the field of optics .
Amination
N,N-dialkyl amides, similar to the compound , have been used in amination . This process involves the introduction of an amino group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals .
Formylation
N,N-dialkyl amides have also been used in formylation . This process involves the introduction of a formyl group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals .
Cyanation
N,N-dialkyl amides have been used in cyanation . This process involves the introduction of a cyano group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
Similar compounds, such as n,n-dimethylaniline, are known to interact with various biological targets .
Mode of Action
It’s known that n,n-dimethylaniline derivatives can undergo reactions with methylating agents to form quaternary ammonium salts .
Biochemical Pathways
N,n-dimethylaniline and its derivatives are known to be involved in various chemical reactions, serving as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting potential biomedical applications .
properties
IUPAC Name |
N,N-dimethyl-4-[(3-methylbutylamino)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-12(2)9-10-15-11-13-5-7-14(8-6-13)16(3)4/h5-8,12,15H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALIQNMICRIDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline |
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